2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine
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Overview
Description
2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine is a complex organic compound that features a unique structure combining dibenzofuran, biphenyl, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine typically involves multiple steps, starting with the preparation of the dibenzofuran and biphenyl intermediates. These intermediates are then coupled with a pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially or fully hydrogenated derivatives .
Scientific Research Applications
2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: The compound’s structure allows for potential interactions with biological molecules, making it a candidate for drug discovery and development
Mechanism of Action
The mechanism by which 2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran moiety but lacks the biphenyl and pyrimidine components.
Biphenyl: Contains the biphenyl structure but does not have the dibenzofuran or pyrimidine groups.
Pyrimidine Derivatives: Various pyrimidine-based compounds with different substituents
Uniqueness
2-(3’-(Dibenzo[b,d]furan-4-yl)-[1,1’-biphenyl]-3-yl)-4,6-diphenylpyrimidine is unique due to its combination of three distinct aromatic systems, which confer specific electronic and structural properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and electronic behavior .
Properties
Molecular Formula |
C40H26N2O |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-[3-(3-dibenzofuran-4-ylphenyl)phenyl]-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C40H26N2O/c1-3-12-27(13-4-1)36-26-37(28-14-5-2-6-15-28)42-40(41-36)32-19-10-17-30(25-32)29-16-9-18-31(24-29)33-21-11-22-35-34-20-7-8-23-38(34)43-39(33)35/h1-26H |
InChI Key |
ZHDVJBZPZYYCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)C5=CC=CC6=C5OC7=CC=CC=C67)C8=CC=CC=C8 |
Origin of Product |
United States |
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